Journal Name:Journal of Fluorescence
Journal ISSN:1053-0509
IF:2.525
Journal Website:http://www.springer.com/biomed/journal/10895
Year of Origin:1991
Publisher:Springer New York
Number of Articles Per Year:141
Publishing Cycle:Quarterly
OA or Not:Not
Journal of Fluorescence ( IF 2.525 ) Pub Date: 2023-06-09 , DOI: 10.1016/j.fbp.2023.06.002
Continuous glucose fermentation produces bioethanol at higher volumetric rates than conventional batch or fed-batch systems. The retention of yeast cells via ultrasonic sedimentation in a lab-scale fermenter allowed for shearless, continuous cell upconcentration, and consequently process intensification. The cell separation efficiency of the ultrasonic system was predicted with a Response Surface Model (RSM) developed for yeast cells based on the linear, mixed, and quadratic effects of the operating variables and flow rates (3 levels, 5 variables). The experiments for the RSM calibration were designed via a central composite design. The efficiency model was validated and showed dependency to the Biomass concentration, Power input, and Harvest rate (R2calibration = 0.92, R2prediction = 0.83). A lab-scale fermenter fed with yeast growth medium was operated at varying dilution rates (0.1 – 0.6 h−1) based on the RSM to maximize the cell retention efficiency (23%−90%). Yeast cell concentration in the fermenter reached up to 31.5 ± 0.7 g/L while it remained at around 3 g/L in the harvest stream for all the dilution rates tested. The ethanol concentration ranged between 17 and 23 g/L and reached high volumetric productivity (8.8 g/L/h). A control run without ultrasonic sedimentation led to the washout of biomass at a dilution rate of 0.6 h−1. Ultrasonic yeast sedimentation is a promising technology for cell retention and enhanced productivity in continuous fermentation processes.
Journal of Fluorescence ( IF 2.525 ) Pub Date: 2023-02-13 , DOI: 10.1016/j.fbp.2023.02.003
Thermal control of a fermenter tank is fundamental to guarantee a high-quality final product, especially in wine-making processes. Indeed, temperature is a crucial parameter for alcoholic fermentation in the production of wine, since it could modulate the generation of secondary products of fermentation in specific aromatic compounds. Fermentation is an exothermic process, and an efficient refrigeration system in fermenter tanks is necessary. Usually, to achieve this aim in fermentation tanks for wine-making processes, an external shell is implemented where a cooling fluid, normally water, flows. The circulation of the service fluid is triggered only when the temperature in the fermenter overcomes a critical value; however, this classical system could generate oscillation and stratification of the must temperature, reducing the goodness of the fermentation process. In this work, a substitutive cooling system based on heat pipe technology is proposed, and its feasibility is studied. It presents the benefit of always working and, for this reason, keeping a more constant and uniform value of temperature in the fermenter for the entire process duration. Additionally, the presented solution is completely passive, lowering energetic and economical costs. The obtained outcomes proved that the practical adoption of the proposed cooling system is achievable and that it constitutes an encouraging option.
Journal of Fluorescence ( IF 2.525 ) Pub Date: 2023-03-04 , DOI: 10.1016/j.fbp.2023.03.001
In this study, brewer spent grain (BSG) proteins were obtained by one-stage alkaline extraction and the influence of extraction pH and temperature on protein extraction yield, physicochemical, functional, and rheological characteristics were assessed. Under the optimized conditions (pH 11, 60 °C and solid/solvent ratio of 1/17 g/mL), up to 87% of the proteins were extracted. Mild alkaline (pH 8) extraction resulted in extracts with higher protein content (>40%) that were more soluble and with better emulsifying properties compared to extraction at extreme alkaline conditions (pH 11 and 12). Increasing the extraction pH to 11 or the temperature to 80 °C resulted in BSG protein concentrates (BSG-PCs) with lower protein content (∼30% protein) (p < 0.05) and slightly less soluble. However, the BSG-PCs obtained under more severe conditions presented the largest increases in G’ and G” during the temperature sweep test, indicating that the changes caused by the process could have improved the gelling properties of these proteins. BSG-PC is a promising plant protein that could be used as an alternative for the development of different food products.
Journal of Fluorescence ( IF 2.525 ) Pub Date: 2023-03-17 , DOI: 10.1016/j.fbp.2023.03.008
The heat treatment after non-aseptic homogenization is sufficient to ensure the microbiological safety of the product, but such a sequence of processes may affect the technological suitability of protein-stabilized emulsions. In this study, we investigated the heat-induced gelation of oil-in-water emulsions prepared with patatin-rich potato proteins (EPs) and the effect of heating to 85 °C on their final properties (the appearance, rheology and stability). Low-fat and high-fat EPs of 3.2 and 30% (w/v) oil, respectively, were prepared in a two-stage high-pressure homogenizer using pressures of 50 MPa and 5 MPa in the first and second stages before heating with or without 0.1 M NaCl addition. Multi-speckle diffusing wave spectroscopy and oscillatory rheology techniques were used to monitor the molecular and macroscopic dynamics of heat-induced EPs gelation. The results showed that both, the oil content and the salt addition play a critical role in the dynamics of EPs gelation as well as in creating properties of heated and unheated emulsions, regardless of the cycles number (one or three passes through a two-stage homogenizer) of HPH pre-processing. The protein denaturation temperature in EPs ranged from 58.1 °C to 60.2 °C, but it was shifted towards lower values in the presence of salt. Heating the low-fat EPs with 3.2% (w/v) oil resulted in their transformation at 69 °C into weak gels of homogeneous structure, strong shear thinning and thixotropy and good stability against creaming. In contrast, flocculated high-fat EPs with 30% (w/v) oil formed already at 64°C64heterogeneous gels of viscoelastic solid character and poor stability due to the tendency to syneresis.
Journal of Fluorescence ( IF 2.525 ) Pub Date: 2023-02-10 , DOI: 10.1016/j.fbp.2023.02.002
A conceptual biorefinery process has been designed for the integration of the protein extraction and the ethanol production from brewers’ spent grain (BSG) and palm kernel meal (PKM). The conceptual process is designed for an industrial scale biorefinery annually processing 20 kton dry weight BSG and 50 kton dry weight PKM with 8000 production hours per year and is used to techno-economically analyse the performance.The techno-economic analysis showed that the biorefinery of BSG has a high economic potential with an internal rate of return of 24 %. However, despite the high raw material costs, the biorefinery of PKM still has a positive internal rate of return of 12 %.The presented virtual biorefinery demonstrated the economic potential of integrating the production of a valuable product, like protein powder for food applications, with the production of biofuel, like ethanol, from the remaining biomass, thereby valorising a larger portion of the biomass with the same raw material costs.
Journal of Fluorescence ( IF 2.525 ) Pub Date: 2023-04-24 , DOI: 10.1016/j.fbp.2023.04.004
The commencement of the cold-chain from the milk production points in smallholder and unorganized dairying in developing nations is still an unmet need. In the present study, an attempt was made to develop nanofluid based phase change materials (n-PCMs), using Al2O3, CuO and TiO2 nanoparticles (at 0.00%, 0.50% and 1.00%) for efficient storage of thermal energy and its subsequent utilization in rapid chilling of milk. Thermal conductivity of the n-PCMs was enhanced up to 29.49% as compared to the base fluid (water) and exhibited the supercooling reduction by 53.74%. Slight reductions in the specific and latent heats were observed (maximum at 1.00% level of nanoparticles) in the range of 0.10–0.25 and 0.4–0.8 kJ/kg, respectively. The n-PCMs capsuled inside a spherical module exhibited energy storage and milk chilling rate augmentations up to 31.97% and 39.11%, respectively. Temperature mapping of n-PCMs along the central vertical points (viz., upper, middle and lower) inside the spherical capsule exhibited the distinct trends during the pre and post phase-transition regimes, which were primarily driven by the buoyancy and natural convections. The study demonstrated the feasibility of developing the energy efficient passive chillers for rapid chilling of milk under the field conditions.
Journal of Fluorescence ( IF 2.525 ) Pub Date: 2023-02-11 , DOI: 10.1016/j.fbp.2023.02.006
Six new NDES (#1–6) were designed to extract polyphenols in olive leaves in comparison to 7 previously reported ones (#7–13) including aqueous 75 % ethanol. Artificial neural networking (ANN) was used to model the extraction parameters and predict the extraction yield. Twelve phenolic compounds were identified and quantified in leaf extract using HPLC-MS. NDES #3 extracted the highest yield of rutin (4.84 mg/g), luteolin 7-O-glucoside (8.36 mg/g), luteolin 4′-O-glucoside (5.42 mg/g), luteolin (23.10 mg/g), apigenin (0.52 mg/g), and chrysoeriol (0.32 mg/g). NDES #4 extracted higher amount of flavones and rutin from the olive leaves than 75 % ethanol. NDES #10 showed selectivity to extracted hydroxytyrosol. The ANN optimization of the extraction parameters using NDES #3 increased the summed yield of flavones and rutin. This study demonstrated that newly designed NDES are more effective than previous ones and 75 % ethanol to extract major phenolic compounds in olive leaves.
Journal of Fluorescence ( IF 2.525 ) Pub Date: 2023-07-22 , DOI: 10.1016/j.fbp.2023.07.005
Filtration processes could offer a viable alternative to use of solvents for the production of reduced caffeine coffee beverages (so called ‘half-decaf’) which have recently gained increased commercial attention. However fouling phenomena and membrane deterioration could significantly alter the process performance; hence fouling and cleaning mitigation strategies must be explored by monitoring key membrane properties such as porosity and surface charge. In this study, multiple cycle filtration of coffee brews for the selective reduction of caffeine has been performed. A commercially available synthetic tight ultrafiltration polyethersulphone (PES) membrane (GP95PP – Alfa Laval) and a bespoke loose nanofiltration mixed matrix PES membrane fabricated, were used for three consecutive fouling and cleaning filtration cycles. The impact and mechanisms of fouling and the cleaning protocol effectiveness were investigated using surface charge, porosity, membrane surface and membrane morphology characterization techniques. Streaming potential studies revealed negative surface zeta potential for the membranes in a pH range of ca. 3.5–8.0. The fouled membrane classes exhibited elevated negative charges, which were partially restored to the pristine levels when chemically cleaned, suggesting the presence of residual negatively charged foulants. Porosity studies revealed the presence of a porous cake layer with an increase of average pore size and pore volume, and a decrease of 10–20 % on the BET surface area of the fouled membranes. Presence of key compounds on the membrane surface and structure was confirmed via EDX and FT-IR spectroscopy. Surface roughness along with SEM microscopy verified the uniform deposition of the foulants with absence of bulky particles. The presence of a cake layer was confirmed via SEM cross-sectional images due to selective thick layer thickness increase of the fouled membranes. Flux differences between the membrane classes can be related to the thickness of the top layer. Flux decreases and flux recovery ratios were also reported over multiple cycles and linked with porosity and other surface properties.
Journal of Fluorescence ( IF 2.525 ) Pub Date: 2023-01-16 , DOI: 10.1016/j.fbp.2023.01.003
Food processing generates wastewater containing high contents of fat, oil and grease. As a widely used wastewater treatment method, the process efficiency of membrane filtration can be hindered by membrane fouling, hence periodic cleaning is needed. However, clean-in-place (CIP) operations performed in food processing plants consume large amounts of water, energy, and chemicals. This study incorporated microbubbles (MBs) with the mean diameter of 4.48 µm into liquids at the density of 1431 bubbles/mL as alternative cleaning agents, and investigated their performance of cleaning microfiltration membranes used for food oily wastewater treatment. Palm oil-in-water emulsions were used as model wastewater, increasing the oil concentration from 0.05 to 0.1% w/v changed the dominant fouling mechanism from intermediate blocking to cake formation. MB incorporation into water rinse did not recover the flux of membranes fouled with reversible oil layer, but adding MBs into NaOH solution for cleaning increased the flux recovery by 235%. Increasing the crossflow velocity of MB-incorporated liquids from 0.65 to 0.92 m/s reduced their enhancing effect on cleaning, but further increase to 1.20 m/s had the highest level of enhancement. Moreover, MBs did not significantly enhance the removal of oil deposits irreversibly blocking the membrane pores. MB-assisted cleaning proved a promising technology for integration into current CIP operations to improve their cleaning efficiency with reduced water and chemical usage.
Journal of Fluorescence ( IF 2.525 ) Pub Date: 2023-03-20 , DOI: 10.1016/j.fbp.2023.03.007
A 46 kDa dimeric methotrexate (MTX) degrading enzyme was reported from Variovorax paradoxus. This enzyme also showed caseinolytic protease activity. The optimum pH (5.5), and temperature (35 ℃) of protease activity were different from those of MTX degrading activity of the enzyme. Cross linked enzyme aggregates (CLEAs) of the purified soluble protease showed higher activity, higher thermostability, and lower Michaelis–Menten constant (Km) value on casein compared to the soluble enzyme. The soluble enzyme showed casein hydrolysis capacity in the zymogram reactions. The CLEAs could lead to faster milk clotting, lower bread hardness, shorten dough forming time, and increased dough and bread volumes compared to the soluble enzyme, which could be due to the higher affinity of CLEAs to the proteins over soluble enzyme. Majority of the panellists given ‘excellent’ in the five-point scale starting from ‘not satisfactory’ to ‘excellent’ to the CLEAs treated cheese, and bread samples compared to the soluble enzyme treated samples with respect to flavor, texture, and taste. These results suggest that CLEAs are advantageous over soluble enzyme during food processing applications.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学4区 | BIOCHEMICAL RESEARCH METHODS 生化研究方法4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
5.60 | 60 | Science Citation Index Science Citation Index Expanded | Not |
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